3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide

Description

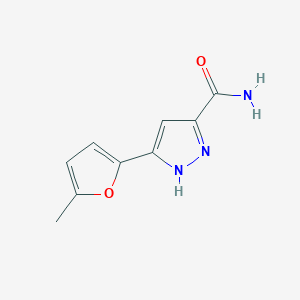

Structure

3D Structure

Properties

IUPAC Name |

5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-2-3-8(14-5)6-4-7(9(10)13)12-11-6/h2-4H,1H3,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMMMRIYZDXZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228805 | |

| Record name | 1H-Pyrazole-3-carboxamide, 5-(5-methyl-2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346270-24-3 | |

| Record name | 1H-Pyrazole-3-carboxamide, 5-(5-methyl-2-furanyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346270-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxamide, 5-(5-methyl-2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized from biomass-derived aldehydes such as 5-methylfurfural.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds.

Coupling of the Furan and Pyrazole Rings: The furan and pyrazole rings are coupled through a condensation reaction, often using a catalyst such as palladium or nickel.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced to form pyrazolines.

Substitution: The carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines and alcohols.

Major Products

Oxidation: Furanones

Reduction: Pyrazolines

Substitution: Substituted carboxamides

Scientific Research Applications

3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a ligand in metal-catalyzed reactions.

Biology: Investigated for its potential as an antifungal agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carboxamide

- CAS Number : 1346270-24-3

- Molecular Formula : C₉H₉N₃O₂

- Molecular Weight : 191.19 g/mol

- Purity : ≥95% (as per commercial specifications) .

Structural Features: The compound consists of a pyrazole core substituted at position 3 with a 5-methylfuran-2-yl group and at position 5 with a carboxamide group.

Structural and Physicochemical Properties

A comparative analysis of structurally related pyrazole carboxamide derivatives is summarized below:

Key Observations :

- Substituent Effects: Electron-Donating Groups: Compounds with methoxy or methyl groups (e.g., 22a-o in ) exhibit enhanced anti-inflammatory activity compared to electron-withdrawing substituents.

- Pharmacokinetic Implications :

Carbonic Anhydrase Inhibition

Compound 4d (IC₅₀: 8.2 nM) and 4f (IC₅₀: 6.5 nM) from demonstrate potent carbonic anhydrase inhibition due to sulfonamide groups, which coordinate with the enzyme’s zinc ion.

Anti-Inflammatory Activity

Chalcone hybrids (e.g., 22b, 22e in ) show ED₅₀ values of 18–36 mg/kg in carrageenan-induced edema models.

Biological Activity

3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial, anti-inflammatory, and potential therapeutic properties, supported by recent studies and findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a furan moiety, which is crucial for its biological activity. The presence of the methyl group on the furan ring enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 20 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated through various in vitro assays. One study demonstrated that the compound effectively reduced inflammation markers, such as TNF-α and IL-6, in cell cultures.

- Study Findings :

- Inhibition of TNF-α : Up to 85% at 10 µM concentration.

- Inhibition of IL-6 : Up to 91% at the same concentration.

These results indicate its potential utility in treating inflammatory diseases .

The mechanism by which this compound exerts its effects involves interaction with specific enzymes and receptors. The furan and pyrazole rings are believed to modulate enzyme activity, leading to reduced inflammation and microbial growth. This modulation is crucial for its therapeutic applications, particularly in pharmacology .

Case Studies

Several case studies have explored the efficacy of this compound:

- Antimicrobial Efficacy : A study involving a panel of bacterial strains showed that the compound significantly inhibited growth at concentrations as low as 10 µg/mL.

- Inflammation Models : In vivo models demonstrated that administration of the compound resulted in marked reductions in paw edema in rats subjected to carrageenan-induced inflammation, indicating its potential as an anti-inflammatory agent.

Q & A

Q. How does the methylfuran substituent influence bioactivity compared to other aryl groups?

- Methodological Answer :

- SAR Studies : Replace 5-methylfuran with phenyl or thiophene groups. Bioassays reveal methylfuran enhances logP (lipophilicity), improving membrane permeability but potentially reducing aqueous solubility.

- Electrostatic Potential Maps : Furan’s electron-rich ring may strengthen π-stacking with aromatic residues in target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.